molecular formula C9H12O4 B13566791 3-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylicacid

3-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylicacid

Cat. No.: B13566791
M. Wt: 184.19 g/mol
InChI Key: YTPUAOGMUBYRKS-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid is a compound that belongs to the class of bicyclic structures. These structures are known for their unique three-dimensional shapes and are often used in the development of bio-active compounds. The bicyclo[2.1.1]hexane framework is particularly interesting due to its strained ring system, which can impart unique chemical and physical properties to the molecules that contain it .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid typically involves a [2+2] cycloaddition reaction. This reaction can be carried out using photochemistry, where light is used to drive the reaction. For example, a crossed [2+2] cycloaddition of 1,5-dienes using a mercury lamp has been reported . this method requires special equipment and glassware, making it challenging to scale up.

Industrial Production Methods

In an industrial setting, the synthesis of bicyclo[2.1.1]hexane derivatives can be achieved using more scalable methods. One approach involves the use of Lewis acid-catalyzed formal cycloaddition reactions. This method allows for the efficient construction of the bicyclic ring system from readily available starting materials .

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The strained ring system can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .

Scientific Research Applications

3-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects is largely dependent on its ability to interact with specific molecular targets. The strained ring system can interact with enzymes and receptors in unique ways, potentially leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its specific ring strain and functional groups. This makes it particularly useful in applications where these properties are advantageous, such as in drug development and materials science .

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

3-methoxycarbonylbicyclo[2.1.1]hexane-1-carboxylic acid

InChI

InChI=1S/C9H12O4/c1-13-7(10)6-4-9(8(11)12)2-5(6)3-9/h5-6H,2-4H2,1H3,(H,11,12)

InChI Key

YTPUAOGMUBYRKS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2(CC1C2)C(=O)O

Origin of Product

United States

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